3-(Trimethylfuran-3-yl)propanoic acid
CAS No.:
Cat. No.: VC17798039
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O3 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 3-(2,4,5-trimethylfuran-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H14O3/c1-6-7(2)13-8(3)9(6)4-5-10(11)12/h4-5H2,1-3H3,(H,11,12) |
| Standard InChI Key | LLFGIXNGOOKBHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=C1CCC(=O)O)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates a furan ring—a five-membered aromatic oxygen heterocycle—substituted with three methyl groups at the 3-position and a propanoic acid side chain (). This configuration confers both lipophilic (via methyl groups) and hydrophilic (via carboxylic acid) properties, enabling diverse reactivity and interaction profiles. The furan ring’s electron-rich nature facilitates electrophilic substitutions, while the carboxylic acid group allows for salt formation and hydrogen bonding .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.22 g/mol | |
| Purity | 95% | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Likely polar aprotic solvents |
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The compound’s synthesis may involve Friedel-Crafts alkylation or hydroarylation strategies. A related study demonstrated that 3-(furan-2-yl)propenoic acids undergo hydroarylation in triflic acid (TfOH), yielding 3-aryl-3-(furan-2-yl)propenoic acid derivatives . For 3-(trimethylfuran-3-yl)propanoic acid, a plausible route includes:
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Methylation of Furan: Introducing methyl groups via alkylation of furan using methyl halides and Lewis acids.
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Side-Chain Attachment: Coupling the trimethylfuran with propanoic acid via nucleophilic acyl substitution or conjugate addition.
Industrial Production Considerations
Comparative Analysis with Structural Analogues
3-(Furan-3-yl)propanoic Acid
Lacking methyl groups, this analogue shows reduced antimicrobial activity, highlighting the importance of lipophilic substitutions .
3-(2,4,5-Trimethylfuran-3-yl)propanoic Acid
Additional methyl groups may sterically hinder interactions with biological targets, reducing efficacy compared to the 3-trimethyl isomer.
Table 2: Structural and Functional Comparison
| Compound | Methyl Substitution | Bioactivity |
|---|---|---|
| 3-(Trimethylfuran-3-yl)propanoic acid | 3-position | Antimicrobial (predicted) |
| 3-(Furan-3-yl)propanoic acid | None | Moderate activity |
| 3-(2,4,5-Trimethylfuran-3-yl)propanoic acid | 2,4,5-positions | Lower membrane permeability |
Current Research and Future Directions
Recent studies focus on optimizing synthetic routes and exploring biomedical applications. Computational modeling could elucidate structure-activity relationships, guiding the design of derivatives with enhanced selectivity. Additionally, formulation studies may address solubility limitations for pharmaceutical use.
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